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PKC ζ pseudosubstrate -

PKC ζ pseudosubstrate

Catalog Number: EVT-242241
CAS Number:
Molecular Formula: C208H336N74O44S3
Molecular Weight: 4673.59
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Inhibitor of protein kinase C (PKC) ζ; attached to cell permeabilisation Antennapedia domain vector peptide. Consists of amino acids 113 - 129 of PKC ζ pseudosubstrate domain linked by a disulphide bridge to the Antennapedia domain vector peptide. The Antennapedia peptide is actively taken up by intact cells, at 4 or 37°C, ensuring rapid and effective uptake of the inhibitor peptide. Once inside the cell, the disulphide bonds are subjected to reduction in the cytoplasm leading to release of the inhibitor peptide. Induces mast cell degranulation by a PKC ζ-independent pathway.
Overview

Protein kinase C zeta pseudosubstrate is a significant peptide derived from the pseudosubstrate domain of the atypical protein kinase C zeta isoform. This compound plays a crucial role in regulating the activity of protein kinase C zeta by acting as a specific inhibitor. The pseudosubstrate domain is essential for maintaining the kinase in an inactive state until appropriate signals for activation are received, which allows for precise control over cellular signaling pathways.

Source and Classification

The protein kinase C zeta pseudosubstrate is classified as a peptide inhibitor. It is synthesized from the N-terminal regulatory region of the protein kinase C zeta isoform, which contains the pseudosubstrate domain that binds to the active site of the kinase, preventing its activity until activation signals are present. This compound has been extensively studied in various contexts, particularly in relation to synaptic plasticity and memory formation.

Synthesis Analysis

Methods and Technical Details

The synthesis of protein kinase C zeta pseudosubstrate typically involves solid-phase peptide synthesis techniques. The process includes:

  1. Peptide Assembly: The amino acids are sequentially added to a solid support, forming a peptide chain.
  2. Myristoylation: This modification enhances cell permeability, allowing the peptide to enter cells effectively.
  3. Purification: The synthesized peptides are purified using high-performance liquid chromatography to ensure high purity and yield.

For example, myristoylated peptides derived from the pseudosubstrate domain have been shown to effectively inhibit protein kinase C zeta activity in cellular assays .

Molecular Structure Analysis

Structure and Data

The molecular structure of the protein kinase C zeta pseudosubstrate can be characterized by its specific amino acid sequence that mimics the natural substrate of the enzyme. This sequence allows it to bind competitively to the active site of protein kinase C zeta. The structural analysis reveals:

  • Pseudosubstrate Domain: Contains several conserved residues that are critical for its binding affinity and specificity towards protein kinase C zeta.
  • Electrostatic Interactions: The binding involves electrostatic interactions with acidic residues within the active site, stabilizing the inhibitor's position and preventing substrate access .
Chemical Reactions Analysis

Reactions and Technical Details

The primary reaction involving protein kinase C zeta pseudosubstrate is its competitive inhibition of protein kinase C zeta activity. This inhibition can be demonstrated through various biochemical assays where:

  1. Substrate Phosphorylation: The presence of the pseudosubstrate reduces phosphorylation of natural substrates by protein kinase C zeta.
  2. Inhibition Assays: The effectiveness of the pseudosubstrate can be quantified by measuring changes in substrate phosphorylation levels in response to varying concentrations of the inhibitor .
Mechanism of Action

Process and Data

The mechanism of action for protein kinase C zeta pseudosubstrate involves:

  1. Binding: The pseudosubstrate binds to the active site of protein kinase C zeta, mimicking natural substrates.
  2. Inhibition: This binding prevents substrate phosphorylation, effectively inhibiting enzyme activity.
  3. Signal Modulation: By inhibiting protein kinase C zeta, this compound modulates downstream signaling pathways involved in processes such as insulin signaling and synaptic plasticity .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical and chemical properties of protein kinase C zeta pseudosubstrate include:

  • Molecular Weight: Typically ranges depending on the specific peptide sequence used.
  • Solubility: Generally soluble in aqueous buffers due to its peptide nature.
  • Stability: Stability can vary based on environmental conditions such as pH and temperature but is generally stable under physiological conditions.

Relevant data indicate that modifications like myristoylation enhance its stability and cellular uptake .

Applications

Scientific Uses

Protein kinase C zeta pseudosubstrate has several scientific applications, including:

  • Research Tool: Used as a specific inhibitor in studies investigating the role of protein kinase C zeta in cellular signaling pathways, particularly those related to memory and synaptic plasticity.
  • Therapeutic Potential: Its ability to inhibit protein kinase C zeta may have implications in developing treatments for disorders associated with dysregulated signaling pathways, such as diabetes or neurodegenerative diseases .
  • Biochemical Assays: Employed in various assays to evaluate the activity of protein kinase C isoforms, providing insights into their roles in different biological contexts.
Introduction to PKC ζ Pseudosubstrate in Cellular Signaling

Discovery and Structural Basis of PKC Pseudosubstrate Domains

The pseudosubstrate domain was first identified through sequence comparisons across PKC isoforms in the late 1980s. Research showed that all PKC isoforms contain a conserved pseudosubstrate sequence within their regulatory N-terminal region. For PKC ζ, this sequence is SIYRRGARRWRKL, featuring an alanine (underlined) that replaces the phosphoacceptor residue present in genuine substrates. Structural studies confirmed that this domain physically obstructs the catalytic cleft through electrostatic and hydrophobic interactions, rendering the kinase inactive [1] [3].

The broader PKC family is divided into three subclasses based on regulatory domain architecture:

  • Conventional PKCs (cPKC: α, βI/II, γ): Contain tandem C1 domains (for DAG/phorbol ester binding) and a calcium-sensitive C2 domain.
  • Novel PKCs (nPKC: δ, ε, η, θ): Feature DAG-responsive C1 domains but a calcium-insensitive C2 domain.
  • Atypical PKCs (aPKC: ζ, ι/λ): Possess a single atypical C1 domain that binds phosphatidylinositol 3,4,5-trisphosphate (PIP3) or ceramide—not DAG—and lack a C2 domain entirely [1] [6].

Table 1: Structural Features of PKC Subfamilies

SubfamilyRegulatory DomainsActivatorsPseudosubstrate Sequence Features
Conventional (cPKC)C1A, C1B, C2DAG, Ca²⁺, PSConserved Ala, basic residues
Novel (nPKC)C1A, C1B, C2-likeDAG, PSConserved Ala, basic residues
Atypical (aPKC)Atypical C1PIP3, CeramideSIYRRGARRWRKL (PKC ζ)

The pseudosubstrate autoinhibition mechanism is conserved across all isoforms. However, PKC ζ’s sequence diverges significantly from cPKC/nPKC isoforms, contributing to its distinct activation requirements and interaction partners. Notably, its pseudosubstrate anchors the kinase to the regulatory domain through a high-affinity interaction involving basic residues flanking the alanine core [3] [8].

Role of Pseudosubstrate-Mediated Autoinhibition in PKC Isoforms

Pseudosubstrate-mediated autoinhibition serves as a universal control mechanism for PKCs, but its regulation varies by isoform. For PKC ζ, activation requires two key events:

  • Phosphorylation: PDK-1 (phosphoinositide-dependent kinase-1) phosphorylates Thr410 in the activation loop, inducing conformational changes that facilitate subsequent autophosphorylation at Thr560. These phosphorylations prime the kinase but do not fully release pseudosubstrate autoinhibition [7].
  • Lipid Binding: PIP3 or ceramide binding to the atypical C1 domain induces membrane translocation. This repositions PKC ζ, disrupting pseudosubstrate-catalytic domain interactions and freeing the substrate-binding cavity [7] [6].

Crucially, the pseudosubstrate domain alone is insufficient for maintaining autoinhibition. Studies using PKC α (a cPKC) revealed that regulatory domains (C1a, C1b, C2) strengthen pseudosubstrate binding in an ATP-dependent manner. Mutations disrupting interdomain contacts (e.g., between C1a and catalytic domains) elevate basal kinase activity and impair membrane translocation upon stimulation [2]. This suggests a cooperative model where regulatory domains stabilize the autoinhibited conformation.

Table 2: Regulatory Domains Contributing to Autoinhibition in PKC α

Domain DeletedEffect on Basal ActivityTranslocation Efficiency
Pseudosubstrate10-fold increaseDisrupted
C1a8-fold increaseReduced by 70%
C1bMinimal changeNormal
C2Minimal changeNormal

For PKC ζ, scaffold proteins (e.g., p62, PAR-6) further modulate autoinhibition by localizing the kinase to specific subcellular sites. This spatial control ensures that only agonists generating PIP3 or ceramide—like growth factors or cytokines—trigger activation [1] [6].

Emergence of ZIP as a Tool for Probing PKC Function

The ζ-inhibitory peptide (ZIP), derived from PKC ζ’s pseudosubstrate sequence (myr-SIYRRGARRWRKL), was initially designed as a cell-permeable inhibitor (myristoylated for membrane penetration). Early studies suggested it selectively inhibited PKMζ—a constitutively active splice variant of PKC ζ lacking regulatory domains—implicating PKMζ in long-term potentiation (LTP) and memory maintenance [3] [5].

However, subsequent research revealed ZIP’s unanticipated promiscuity. Affinity pull-down assays demonstrated that ZIP binds all PKC isoforms, including cPKCs (α, β) and nPKCs (ε, δ), not just atypical ζ/ι. This broad interaction arises from:

  • Conserved Residues: Basic residues (Arg) and hydrophobic motifs in pseudosubstrate domains are similar across isoforms.
  • Structural Mimicry: ZIP’s sequence resembles endogenous pseudosubstrates, enabling competitive displacement from catalytic clefts [3] [4].

Table 3: ZIP Affinity for PKC Isoforms

PKC IsoformClassRelative Binding to ZIP
PKC ζAtypical+++
PKC ι/λAtypical+++
PKC αConventional++
PKC βConventional++
PKC εNovel++
PKC δNovel+

Functionally, ZIP disrupts PKC signaling through two mechanisms:

  • Catalytic Inhibition: Competes with substrates for binding to the kinase’s active site.
  • Localization Interference: Displaces PKCs from anchoring proteins like AKAP79. ZIP competitively binds the catalytic core, preventing scaffold-mediated targeting to membranes or ion channels. Consequently, stimuli like ionomycin fail to trigger PKC α translocation [4].

ZIP’s broad specificity has reframed its utility: it is now a tool for probing pan-PKC functions. For example, it disrupts ternary complexes involving PKC ζ, ZIP scaffolds (e.g., ZIP3), and effectors like GABA_C receptors—highlighting roles beyond catalysis in protein scaffolding [9].

Properties

Product Name

PKC ζ pseudosubstrate

Molecular Formula

C208H336N74O44S3

Molecular Weight

4673.59

SMILES

CC[C@]([C@@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](N)([H])CSSC[C@@](N)([H])/C(O)=N/[C@@](/C(O)=N/[C@@](/C(O)=N/[C@@](/C(O)=N/[C@@](/C(O)=N/[C@@](/C(O)=N/C/C(O)=N/[C@@](/C(O)=N/[C@@](/C(O)=N/[C@@](/C(O)=N/[C@@](/C(O)=N/[C@@](/C(O)=N/[C@@](/C(O)=N/[C@@](/C

Synonyms

Alternative Name: Protein kinase C zeta pseudosubstrate

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